N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms
Preparation Methods
The synthesis of N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between furan-2-carbaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or pyrazine rings are replaced by other groups. .
Scientific Research Applications
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial activity and is investigated for its potential use as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit the growth of cancer cells.
Industry: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can be compared with other similar hydrazone compounds, such as:
- N’-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
- N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide
- N’-[(Z)-(quinolin-2-ylmethylene)]furan-2-carbohydrazide
These compounds share similar structural features, such as the presence of hydrazone and heterocyclic rings, but differ in their specific substituents and ring systems.
Properties
Molecular Formula |
C10H8N4O2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6- |
InChI Key |
SLUFPXYRVJQWKJ-MLPAPPSSSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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